Nsci
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Overview
Description
It has a molecular formula of C26H25N3O6S and a molecular weight of 507.56 g/mol . Nsci is primarily used in scientific research due to its ability to inhibit apoptosis, making it a valuable tool in studies related to cell death and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nsci can be synthesized through a multi-step process involving the reaction of 1-methylisatin with various reagents. The synthesis typically involves the following steps:
Formation of the indole-2,3-dione core: This is achieved by reacting 1-methylisatin with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the pyrrolidine moiety: The indole-2,3-dione core is then reacted with a pyrrolidine derivative to introduce the pyrrolidine moiety.
Attachment of the pyridin-3-yl-oxymethyl group: Finally, the compound is reacted with a pyridin-3-yl-oxymethyl derivative to complete the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Nsci undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonyl and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield various reduced derivatives .
Scientific Research Applications
Nsci has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in various organic synthesis reactions.
Biology: this compound is used to study apoptosis and cell survival mechanisms. It is particularly valuable in research involving caspase 3 inhibition.
Medicine: this compound has potential therapeutic applications in diseases where apoptosis plays a key role, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the development of apoptosis inhibitors for various industrial applications
Mechanism of Action
Nsci exerts its effects by selectively inhibiting caspase 3, a key enzyme involved in the execution phase of apoptosis. The inhibition of caspase 3 prevents the cleavage of various substrates, thereby blocking the apoptotic process. This compound binds to the active site of caspase 3, preventing its activation and subsequent downstream effects .
Comparison with Similar Compounds
Nsci is unique due to its selective inhibition of caspase 3. Similar compounds include:
Z-VAD-FMK: A broad-spectrum caspase inhibitor.
Q-VD-OPh: Another broad-spectrum caspase inhibitor with a different mechanism of action.
DEVD-CHO: A selective caspase 3 inhibitor but with a different chemical structure.
This compound stands out due to its nonpeptide nature and high selectivity for caspase 3, making it a valuable tool in apoptosis research .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-[2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]sulfonylindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6S/c1-34-20-8-6-18(7-9-20)16-28-24-11-10-22(14-23(24)25(30)26(28)31)36(32,33)29-13-3-4-19(29)17-35-21-5-2-12-27-15-21/h2,5-12,14-15,19H,3-4,13,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHJBIYJRNFDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCCC4COC5=CN=CC=C5)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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